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Compound of Interest

Compound Name: 2,4-Diethoxybenzamide

CAS No.: 148528-37-4

Cat. No.: B114448 Get Quote

Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,4-
Diethoxybenzamide, a compound of interest in medicinal chemistry and materials science. In

the absence of publicly available experimental spectra, this document leverages established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS), supported by data from structurally analogous compounds, to

forecast the characteristic spectral features of 2,4-Diethoxybenzamide. This guide is intended

for researchers, scientists, and professionals in drug development, offering a robust framework

for the identification and characterization of this molecule.

Introduction
2,4-Diethoxybenzamide belongs to the substituted benzamide class of compounds, which are

known for their diverse biological activities. The presence of two ethoxy groups on the benzene

ring is anticipated to significantly influence its electronic properties and, consequently, its

spectroscopic behavior. Accurate spectroscopic data is paramount for the unambiguous

identification, purity assessment, and structural elucidation of such compounds in research and

development settings.
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This guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra

of 2,4-Diethoxybenzamide. Each prediction is accompanied by a detailed rationale grounded

in fundamental spectroscopic theory and comparative analysis with closely related molecules,

ensuring a high degree of scientific validity.

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of 2,4-Diethoxybenzamide is predicted to exhibit distinct signals

corresponding to the aromatic protons, the amide protons, and the protons of the two ethoxy

groups. The chemical shifts are influenced by the electron-donating nature of the ethoxy groups

and the electron-withdrawing effect of the amide group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Justification

~8.1 - 8.3 Broad Singlet 1H -CONH₂ (one H)

Amide protons

are often broad

and their

chemical shift is

concentration-

dependent.

~7.8 - 8.0 d 1H Ar-H (H6)

This proton is

ortho to the

electron-

withdrawing

amide group,

leading to a

downfield shift.

~6.5 - 6.7 dd 1H Ar-H (H5)

This proton is

coupled to both

H6 and H3.

~6.4 - 6.6 d 1H Ar-H (H3)

This proton is

ortho to an

ethoxy group and

meta to the

amide, resulting

in an upfield

shift.

~5.8 - 6.2 Broad Singlet 1H -CONH₂ (one H)

The second

amide proton,

often exchanging

and appearing as

a broad signal.

~4.1 - 4.3 q 2H -OCH₂CH₃ (C2)

Methylene

protons of the

ethoxy group at

the C2 position.
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~4.0 - 4.2 q 2H -OCH₂CH₃ (C4)

Methylene

protons of the

ethoxy group at

the C4 position.

~1.4 - 1.6 t 3H -OCH₂CH₃ (C2)

Methyl protons of

the ethoxy group

at the C2

position.

~1.3 - 1.5 t 3H -OCH₂CH₃ (C4)

Methyl protons of

the ethoxy group

at the C4

position.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of 2,4-
Diethoxybenzamide. The chemical shifts are predicted based on the known effects of amide

and ethoxy substituents on a benzene ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Justification

~168 - 172 C=O

The carbonyl carbon of the

amide group typically

resonates in this downfield

region.

~160 - 163 C4-O

Aromatic carbon attached to

the ethoxy group at the C4

position.

~158 - 161 C2-O

Aromatic carbon attached to

the ethoxy group at the C2

position.

~130 - 133 C6 Aromatic methine carbon.

~115 - 118 C1
Quaternary aromatic carbon

attached to the amide group.

~105 - 108 C5 Aromatic methine carbon.

~98 - 102 C3

Aromatic methine carbon,

significantly shielded by two

ortho/para ethoxy groups.

~63 - 65 -OCH₂CH₃ (C2 & C4)
Methylene carbons of the

ethoxy groups.

~14 - 16 -OCH₂CH₃ (C2 & C4)
Methyl carbons of the ethoxy

groups.

Predicted Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Diethoxybenzamide is expected to show characteristic absorption

bands for the amide functional group, the aromatic ring, and the ether linkages.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3150 Strong, Broad

N-H stretching (asymmetric

and symmetric) of the -CONH₂

group.

3050 - 3000 Medium
C-H stretching of the aromatic

ring.

2980 - 2850 Medium to Strong
C-H stretching of the ethoxy

groups.

1680 - 1650 Strong C=O stretching (Amide I band).

1620 - 1580 Medium

N-H bending (Amide II band)

and C=C stretching of the

aromatic ring.

1250 - 1200 Strong
Asymmetric C-O-C stretching

of the aryl ether.

1050 - 1000 Strong
Symmetric C-O-C stretching of

the aryl ether.

Predicted Mass Spectrometry (MS)
The mass spectrum (electron ionization - EI) of 2,4-Diethoxybenzamide is predicted to show a

molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be

dictated by the stability of the resulting ions.

Predicted Mass Spectrometry Data
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m/z Predicted Fragment Justification

209 [M]⁺ Molecular ion peak.

192 [M - NH₃]⁺
Loss of ammonia from the

molecular ion.

181 [M - C₂H₄]⁺

Loss of ethylene from an

ethoxy group (McLafferty-type

rearrangement).

165 [M - C₂H₅O]⁺ Loss of an ethoxy radical.

137 [M - C₂H₅O - CO]⁺

Subsequent loss of carbon

monoxide from the [M -

C₂H₅O]⁺ ion.

[C₁₁H₁₅NO₃]⁺˙
m/z = 209

[C₁₁H₁₂O₂]⁺˙
m/z = 192

- NH₃

[C₉H₁₁NO₂]⁺˙
m/z = 181

- C₂H₄

[C₉H₁₀NO₂]⁺
m/z = 165

- C₂H₅O

[C₈H₁₀O]⁺
m/z = 137

- CO
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[https://www.benchchem.com/product/b114448#spectroscopic-data-nmr-ir-ms-of-2-4-
diethoxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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